molecular formula C9H9O5- B1264908 (2R)-3-(3,4-dihydroxyphenyl)lactate

(2R)-3-(3,4-dihydroxyphenyl)lactate

Cat. No. B1264908
M. Wt: 197.16 g/mol
InChI Key: PAFLSMZLRSPALU-MRVPVSSYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(3,4-dihydroxyphenyl)lactate is a (2R)-2-hydroxy monocarboxylic acid anion that is the conjugate base of (2R)-3-(3,4-dihydroxyphenyl)lactic acid, obtained by deprotonation of the carboxy group. It is a (2R)-2-hydroxy monocarboxylic acid anion and a 3-(3,4-dihydroxyphenyl)lactate. It is a conjugate base of a (2R)-3-(3,4-dihydroxyphenyl)lactic acid.

Scientific Research Applications

  • Synthesis and Derivatization:

    • (2R)-3-(3,4-dihydroxyphenyl)lactate, also known as dihydrocaffeic acid, can be derivatized using laccase-catalyzed N-coupling with aromatic and aliphatic amines. This process yields various propionic acid derivatives, showing its versatility in organic synthesis (Mikolasch et al., 2002).
  • Complex Formation in Extraction Processes:

    • In the TALSPEAK process for separating trivalent actinides from lanthanide cations, this compound (as lactic acid) plays a complex role. It contributes to the formation of ternary complexes involving lanthanides, HDEHP (di-2-ethylhexylphosphoric acid), and lactate, influencing the extraction efficiency (Marie et al., 2012).
  • Biotechnological Production:

    • The compound can be biotechnologically produced through the reduction of 3,4-dihydroxyphenylpyruvate by specific lactate dehydrogenases. This process has been used for the production of L-Danshensu, a compound with pharmacological relevance (Huang Lu et al., 2018).
  • Catalysis and Green Chemistry:

    • Zeolites, like H-USY, have been used to catalyze the conversion of sugars to lactic acid and methyl lactate, demonstrating the compound's role in the sustainable production of biodegradable plastics and solvents (West et al., 2010).
  • Chemical Synthesis and Characterization:

    • The synthesis and characterization of R-3,4-dihydroxyphenyl lactic acid (danshensu) and its isomers provide insights into its molecular structure, crucial for its applications in traditional Chinese medicine (Sidoryk et al., 2018).
  • Biosynthesis and Polymer Research:

    • Studies have demonstrated the biosynthesis of polyhydroxyalkanoates containing units derived from this compound, showcasing its potential in producing biodegradable polymers (Mizuno et al., 2017).
  • Receptor Activation and Signaling:

    • Hydroxybenzoic acids, structurally similar to this compound, have been identified as selective agonists for the lactate receptor GPR81, implicating potential signaling roles in metabolic pathways (Dvorak et al., 2012).
  • Analytical Methods and Biosensing:

    • The development of analytical methods and biosensors for the detection of lactate highlights the importance of this compound in various biological and medical contexts (Pundir et al., 2016).

properties

Molecular Formula

C9H9O5-

Molecular Weight

197.16 g/mol

IUPAC Name

(2R)-3-(3,4-dihydroxyphenyl)-2-hydroxypropanoate

InChI

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)/p-1/t8-/m1/s1

InChI Key

PAFLSMZLRSPALU-MRVPVSSYSA-M

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)[O-])O)O)O

SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)[O-])O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-3-(3,4-dihydroxyphenyl)lactate
Reactant of Route 2
(2R)-3-(3,4-dihydroxyphenyl)lactate
Reactant of Route 3
(2R)-3-(3,4-dihydroxyphenyl)lactate
Reactant of Route 4
(2R)-3-(3,4-dihydroxyphenyl)lactate
Reactant of Route 5
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Reactant of Route 6
(2R)-3-(3,4-dihydroxyphenyl)lactate

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